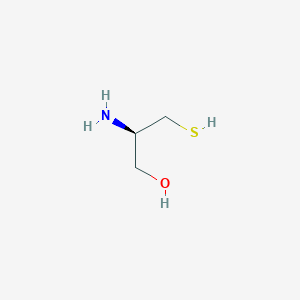

(2R)-2-Amino-3-sulfanylpropan-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H9NOS |

|---|---|

Molecular Weight |

107.18 g/mol |

IUPAC Name |

(2R)-2-amino-3-sulfanylpropan-1-ol |

InChI |

InChI=1S/C3H9NOS/c4-3(1-5)2-6/h3,5-6H,1-2,4H2/t3-/m1/s1 |

InChI Key |

CFBPGADIXTVKBS-GSVOUGTGSA-N |

Isomeric SMILES |

C([C@H](CS)N)O |

Canonical SMILES |

C(C(CS)N)O |

Origin of Product |

United States |

The Significance of Chiral Aminothiols and Aminoalcohols in Organic Synthesis

Chiral aminothiols and their structural relatives, chiral amino alcohols, are classes of organic compounds that have garnered considerable attention in the realm of organic synthesis. Their importance stems from the presence of multiple, distinct functional groups attached to a chiral carbon center. This arrangement makes them highly versatile building blocks and catalysts in the creation of complex molecules.

Chiral amino alcohols, for instance, are recognized as essential synthons for a wide array of pharmaceuticals and natural products. sigmaaldrich.comchemicalbook.com Their utility is prominently highlighted in their application as precursors for chiral ligands in metal-catalyzed reactions and in the field of organocatalysis. mdpi.com The synthesis of single enantiomers is of paramount importance in the pharmaceutical industry, and biocatalytic routes using enzymes are often favored for their high enantioselectivity and regioselectivity. rsc.org

Similarly, chiral aminothiols, which feature a thiol group, are crucial in various biochemical and chemical processes. The thiol group's ability to undergo oxidation-reduction reactions is a key aspect of its reactivity. wikipedia.org These compounds, much like amino alcohols, serve as valuable chiral building blocks. The amino acid L-cysteine, a naturally occurring aminothiol, is a prime example of the importance of this class of molecules, being integral to protein structure and function. chemicalbook.comacs.org The development of methods for the enantioselective synthesis of chiral compounds is a continuous effort, with researchers exploring innovative approaches to achieve high levels of purity and efficiency. nih.gov

The strategic use of these chiral molecules allows for the construction of complex stereochemical architectures with a high degree of control. This has profound implications in drug discovery and materials science, where the specific three-dimensional arrangement of atoms can dictate the biological activity or material properties of a substance.

Nomenclature and Stereochemical Significance of 2r 2 Amino 3 Sulfanylpropan 1 Ol

Established Synthetic Routes to the Compound

The preparation of this compound can be achieved through established synthetic routes that often begin with the naturally available and chiral precursor, D-cysteine. These methods typically involve multiple steps, including the protection of reactive functional groups, reduction of the carboxylic acid, and subsequent deprotection.

Multi-step Chemical Syntheses

Multi-step synthesis is a common strategy to produce complex molecules like this compound in a controlled and efficient manner. vapourtec.com A general and widely applicable route for the synthesis of chiral amino alcohols involves the reduction of the corresponding α-amino acids. jocpr.com This transformation often requires the use of potent reducing agents.

A typical multi-step synthesis of D-cysteinol from D-cysteine would likely proceed through the following sequence:

Protection of Functional Groups: The amino and thiol groups of D-cysteine are highly reactive and must be protected to prevent unwanted side reactions during the reduction of the carboxylic acid. A variety of protecting groups can be employed for this purpose. For instance, the amino group can be protected with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, while the thiol group can be protected with a trityl (Trt) or acetamidomethyl (Acm) group.

Reduction of the Carboxylic Acid: With the amino and thiol groups protected, the carboxylic acid can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). khanacademy.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly but can be used if the carboxylic acid is first converted to a more reactive derivative, such as an ester. jocpr.com

Deprotection: The final step involves the removal of the protecting groups to yield the target molecule, this compound. The choice of deprotection conditions depends on the specific protecting groups used and must be mild enough to avoid racemization or degradation of the product.

The following table outlines a possible multi-step synthetic sequence:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | N- and S-Protection | (Boc)₂O, base; Trt-Cl, base | N-Boc-S-Trityl-D-cysteine |

| 2 | Esterification (optional) | CH₃OH, acid catalyst | N-Boc-S-Trityl-D-cysteine methyl ester |

| 3 | Reduction | LiAlH₄ in THF or NaBH₄ in ROH | N-Boc-S-Trityl-D-cysteinol |

| 4 | Deprotection | Acidic conditions (e.g., TFA) | This compound |

Regioselective Synthesis Approaches

Regioselectivity is crucial when dealing with molecules that have multiple reactive sites. In the synthesis of this compound, regioselectivity primarily concerns the selective reduction of the carboxylic acid in the presence of the thiol and amino groups. This is typically achieved through the use of protecting groups, as described in the multi-step synthesis section.

Furthermore, regioselective disulfide formation can be a key step in more complex syntheses involving cysteine derivatives, where specific cysteine residues are targeted for modification. rsc.org While not directly applicable to the synthesis of the monomeric D-cysteinol, these strategies highlight the importance of controlling which functional group reacts in a given transformation.

Stereoselective Synthesis of this compound

The stereochemistry at the C2 position is a critical feature of this compound. Stereoselective synthesis aims to produce the desired (R)-enantiomer with high purity, starting from either a chiral precursor or a prochiral substrate using asymmetric methods.

Asymmetric Catalysis in its Preparation

Asymmetric catalysis offers an elegant and efficient way to synthesize chiral molecules. In the context of preparing this compound, asymmetric catalysis could be employed in the reduction of a suitable prochiral ketone or in the stereoselective functionalization of a precursor molecule.

The design of chiral ligands and auxiliaries is fundamental to achieving high enantioselectivity in metal-catalyzed and organocatalyzed reactions. These chiral molecules create a chiral environment around the reacting center, favoring the formation of one enantiomer over the other.

For the synthesis of chiral amino alcohols, various chiral ligands have been developed for use in asymmetric reductions and other transformations. For instance, chiral diamines and amino alcohols have been used to modify reducing agents like lithium aluminum hydride. wikipedia.org In the context of cysteine derivatives, novel chiral β-amino alcohols containing sulfide (B99878) or sulfonyl groups have been synthesized from (R)-cysteine and used to induce asymmetry in the borane reduction of prochiral ketones. researchgate.net

The following table presents some examples of chiral ligands and their applications in asymmetric synthesis relevant to amino alcohol preparation:

| Chiral Ligand/Auxiliary | Reaction Type | Application |

| BINOL-modified LiAlH₄ | Ketone Reduction | Enantioselective reduction of ketones to chiral alcohols. wikipedia.org |

| Chiral Diamines | Transfer Hydrogenation | Ruthenium-catalyzed asymmetric transfer hydrogenation of aryl ketones. wikipedia.org |

| Cinchona Alkaloid Derivatives | Michael Addition | Enantioselective sulfa-Michael addition to obtain chiral β-sulfanyl ketones. nih.gov |

Chiral metal complexes, formed by the coordination of a metal center with a chiral ligand, are powerful catalysts for a wide range of asymmetric transformations. In the synthesis of chiral amino alcohols, ruthenium, rhodium, and iridium complexes are commonly employed in asymmetric hydrogenation and transfer hydrogenation reactions. wikipedia.orgacs.org

For example, chiral Ru(BINAP) catalysts have been used for the enantioselective reduction of ketones that possess a chelating group. wikipedia.org The enantioselective reduction of α-amino ketones can be achieved using potassium borohydride catalyzed by chiral N,N'-dioxide-metal complexes. nih.gov While a direct application to a precursor of this compound might not be explicitly reported, these methodologies provide a proof of concept for the stereoselective synthesis of related chiral amino alcohols.

Enantioselective Reduction Strategies

Enantioselective reduction of a prochiral ketone is a powerful strategy for establishing the desired stereocenter in chiral alcohols. For the synthesis of this compound, this would typically involve the asymmetric reduction of a protected α-amino ketone precursor, such as 1-(benzyloxy)-3-(tritylthio)propan-2-one, where the amino group is introduced post-reduction or is present in a protected form.

One of the most prominent methods is the Corey-Bakshi-Shibata (CBS) reduction . This reaction utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce ketones in the presence of a stoichiometric borane source (e.g., borane-dimethyl sulfide complex). The catalyst, derived from a chiral amino acid like proline, creates a chiral environment that forces the hydride to be delivered to one face of the ketone, resulting in a high enantiomeric excess (e.e.) of the desired alcohol. youtube.comwikipedia.org The predictability and high selectivity of the CBS reduction make it a reliable choice for producing stereodefined secondary alcohols. youtube.com

Another major approach is asymmetric transfer hydrogenation (ATH) , often catalyzed by transition metal complexes. Ruthenium and rhodium catalysts featuring chiral ligands are commonly employed. acs.org In this process, a hydrogen donor, such as isopropanol (B130326) or formic acid, serves as the source of hydrogen. The chiral ligand coordinates to the metal center, creating an asymmetric catalytic site that directs the hydrogenation to produce one enantiomer preferentially. wikipedia.org This method is valued for its operational simplicity and the use of safer, more affordable reducing agents compared to metal hydrides. wikipedia.org

| Catalytic System | Catalyst Type | Reducing Agent | Key Features |

| Corey-Bakshi-Shibata (CBS) | Chiral Oxazaborolidine | Borane (BH₃•SMe₂) | High enantioselectivity for a wide range of ketones; predictable stereochemical outcome. youtube.comwikipedia.org |

| Asymmetric Transfer Hydrogenation | Chiral Ru/Rh Complexes | Isopropanol, Formic Acid | Avoids pyrophoric hydrides; often highly efficient and selective. acs.org |

| Chirally Modified Hydrides | LiAlH₄ or NaBH₄ + Chiral Ligand | The hydride itself | Stoichiometric use of the chiral modifier is required, but can offer high selectivity. wikipedia.org |

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity, often obviating the need for complex protecting group strategies.

For the synthesis of this compound, engineered amine dehydrogenases (AmDHs) or transaminases are particularly relevant. A potential biocatalytic route could involve the asymmetric reductive amination of a suitable α-hydroxy ketone precursor, such as 1-hydroxy-3-(protected-thio)propan-2-one. An engineered AmDH, expressed in a microbial host like E. coli, can catalyze the direct amination of the ketone using ammonia (B1221849) as the amine source, with a nicotinamide (B372718) cofactor (NADH or NADPH) providing the reducing equivalents. nih.govfrontiersin.org To make the process economically viable, a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is typically run in parallel within the same whole-cell system. nih.gov

Alternatively, a transaminase (TAm) could be used to convert the ketone precursor into the desired amino alcohol. This process involves the transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate. The choice of enzyme is crucial, as ω-transaminases are capable of catalyzing this transformation with high enantioselectivity.

| Enzyme Class | Reaction Type | Substrate Example | Key Advantages |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy Ketone | Uses ammonia directly; high stereoselectivity; mild reaction conditions. nih.govfrontiersin.org |

| Transaminase (TAm) | Asymmetric Amination | α-Hydroxy Ketone | High enantioselectivity; broad substrate scope; avoids direct use of ammonia. capes.gov.br |

| Carboxylic Acid Reductase (CAR) & Alcohol Dehydrogenase (ADH) | Carboxylic Acid Reduction | Protected L-Cysteine | Can directly reduce the carboxylic acid of the natural amino acid, though often requires multiple enzymes and protection. |

Chiral Pool Approaches Utilizing Natural Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds provided by nature, such as amino acids, sugars, and terpenes. youtube.com For the synthesis of this compound, the most logical and direct precursor from the chiral pool is the natural amino acid L-cysteine .

L-cysteine already possesses the correct (R)-stereochemistry at the C-2 carbon. The synthetic challenge is therefore reduced to the selective chemical modification of its functional groups, specifically the reduction of the carboxylic acid to a primary alcohol. This transformation must be performed without affecting the amino and thiol groups.

To achieve this, the amino and thiol functionalities are first protected. The protected L-cysteine is then treated with a reducing agent capable of converting a carboxylic acid to an alcohol. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or the use of sodium borohydride (NaBH₄) in conjunction with an activator like iodine or a Lewis acid. After the reduction is complete, the protecting groups are removed to yield the final product, this compound. This approach is highly efficient as the stereocenter is sourced directly from an abundant natural product.

Protecting Group Strategies for Amino, Hydroxyl, and Thiol Functionalities

The presence of multiple reactive sites in this compound and its precursors makes the use of protecting groups essential for achieving selective transformations. uwindsor.ca An ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reactions, and readily removable under mild conditions without affecting other parts of the molecule. google.com

The concept of orthogonal protection is particularly important in multifunctional molecules. This strategy involves using protecting groups for different functionalities that can be cleaved under distinct, non-interfering conditions (e.g., one group is acid-labile, another is base-labile, and a third is removed by hydrogenolysis). google.com

| Functional Group | Protecting Group | Abbreviation | Protection / Deprotection Conditions |

| Amino (Amine) | tert-Butoxycarbonyl | Boc | On: (Boc)₂O, base. Off: Strong acid (e.g., TFA, HCl). uwindsor.ca |

| Benzyl carbamate | Cbz or Z | On: Benzyl chloroformate, base. Off: Hydrogenolysis (H₂, Pd/C). google.com | |

| Hydroxyl (Alcohol) | tert-Butyldimethylsilyl ether | TBDMS | On: TBDMSCl, imidazole. Off: Fluoride source (e.g., TBAF) or acid. acs.org |

| Benzyl ether | Bn | On: Benzyl bromide (BnBr), base. Off: Hydrogenolysis (H₂, Pd/C). acs.org | |

| Thiol (Sulfhydryl) | Trityl | Trt | On: Trityl chloride (TrCl), base. Off: Mild acid (e.g., TFA in CH₂Cl₂). |

| Benzyl | Bn | On: Benzyl bromide (BnBr), base. Off: Na/NH₃(l) or hydrogenolysis. |

Isolation and Purification Techniques for Enantiomerically Enriched this compound

After synthesis, isolating and purifying the target compound to a high degree of chemical and enantiomeric purity is a critical final step. The choice of technique depends on the nature of the impurities and the scale of the reaction.

Ion-Exchange Chromatography: Due to its amphoteric nature (containing both a basic amino group and an acidic thiol group), this compound is well-suited for purification by ion-exchange chromatography. In a typical procedure, the crude product mixture is loaded onto a strong cation-exchange resin (e.g., Dowex 50WX8). The positively charged amino group binds to the resin, while neutral or anionic impurities are washed away. The pure compound is then eluted from the column by washing with a basic solution, such as aqueous ammonia, which neutralizes the amino group and releases it from the resin. nih.govfrontiersin.org

Chiral Chromatography: To verify enantiomeric purity or to separate enantiomers from a racemic mixture, chiral chromatography is the method of choice. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP) can effectively resolve the (R) and (S) enantiomers, allowing for both analytical quantification of enantiomeric excess and preparative separation. acs.org

Fractional Crystallization of Diastereomeric Salts: This classical resolution technique can be used if the synthesis results in a racemic mixture. The racemic amino alcohol is reacted with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid derivatives. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. By carefully choosing the solvent system, one diastereomer can be selectively crystallized from the solution, while the other remains dissolved. The crystallized salt is then separated, and the pure enantiomer of the amino alcohol is liberated by treatment with a base.

| Technique | Principle | Application |

| Ion-Exchange Chromatography | Separation based on charge. | Purification from non-ionic impurities; isolation from reaction mixtures. nih.govfrontiersin.org |

| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase. | Analytical determination of enantiomeric excess (e.e.); preparative separation of enantiomers. acs.org |

| Fractional Crystallization | Different solubility of diastereomeric salts. | Chiral resolution of a racemic mixture on a larger scale. |

Chemical Reactivity and Derivatization of 2r 2 Amino 3 Sulfanylpropan 1 Ol

Reactions Involving the Amino Group

The primary amino group in D-cysteinol is a nucleophilic center and can readily participate in a variety of common reactions for amines.

Acylation: The amino group of D-cysteinol can be acylated by reacting with acylating agents such as acyl chlorides, acid anhydrides, or activated esters to form amides. This reaction is fundamental in peptide synthesis and for the introduction of various acyl moieties to modify the compound's properties. The reaction typically proceeds under basic conditions or in the presence of a coupling agent to activate the carboxylic acid. For instance, the reaction with acetyl chloride in the presence of a base would yield N-acetyl-D-cysteinol.

Alkylation: The amino group can also undergo alkylation with alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. N-alkylation of amino acids can be achieved using stoichiometric methods like reductive amination with aldehydes or nucleophilic substitution with alkyl halides. youtube.com A direct catalytic approach for N-alkylation of unprotected α-amino acids with alcohols has also been developed, offering a more sustainable route. youtube.com

General Reaction Schemes for Amino Group Modification

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Acylation | R-COCl, base or R-COOH, coupling agent | N-acyl-D-cysteinol |

Amide Formation: As mentioned above, the amino group's reaction with a carboxylic acid or its derivative results in the formation of an amide bond. This is a crucial reaction in biochemistry, forming the peptide bonds that link amino acids together. nih.gov In the context of D-cysteinol, this allows for its incorporation into peptide-like structures or for the attachment of molecules containing a carboxylic acid group.

Imine Formation: The primary amino group of D-cysteinol can react with aldehydes or ketones in a condensation reaction to form an imine, also known as a Schiff base. frontiersin.orgmdpi.com This reaction is typically reversible and may require acid or base catalysis and often involves the removal of water to drive the equilibrium towards the product. operachem.compeerj.com Imines are important intermediates in various organic syntheses. peerj.com

Examples of Amide and Imine Formation

| Reactant | Reagent | Product Type |

|---|---|---|

| Carboxylic Acid | D-cysteinol, Coupling Agent | Amide |

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in D-cysteinol behaves as a typical alcohol, undergoing esterification, etherification, and oxidation reactions.

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acyl chlorides, or acid anhydrides, typically under acidic conditions (Fischer esterification) or in the presence of a coupling agent. nih.gov This reaction leads to the formation of an ester linkage. For example, reaction with a fatty acid would produce a lipophilic derivative of D-cysteinol.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. This allows for the introduction of a wide variety of alkyl or aryl groups at the oxygen atom.

General Reactions of the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification | R-COOH, acid catalyst or R-COCl, base | D-cysteinol ester |

The primary alcohol of D-cysteinol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent used. openstax.orgorganic-chemistry.org Mild oxidizing agents, such as those used in Swern or Dess-Martin periodinane oxidations, will typically yield the corresponding aldehyde, (2R)-2-amino-3-sulfanylpropanal. nyu.edu Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, can lead to the formation of the carboxylic acid, D-cysteine.

Oxidation Products of the Hydroxyl Group

| Oxidizing Agent | Product |

|---|---|

| Mild (e.g., PCC, DMP) | (2R)-2-Amino-3-sulfanylpropanal |

Reactions Involving the Thiol (Sulfanyl) Group

The thiol group is the most nucleophilic and redox-active center in the D-cysteinol molecule, making it highly reactive towards a variety of electrophiles and oxidizing agents. nih.gov

The thiol group is readily deprotonated to form a thiolate anion, which is a potent nucleophile. nih.gov This thiolate can participate in nucleophilic substitution reactions with alkyl halides to form thioethers (S-alkylation) and in Michael additions to α,β-unsaturated carbonyl compounds. nih.govnih.gov S-alkylation is a common strategy for the modification of cysteine residues in peptides. nih.gov

The thiol group is also highly susceptible to oxidation. Mild oxidation, for instance with air or gentle oxidizing agents, leads to the formation of a disulfide-linked dimer of D-cysteinol. youtube.comyoutube.com This is a reversible reaction, and the disulfide bond can be cleaved by reducing agents. Further oxidation of the thiol can produce a range of sulfur oxyacids, including sulfenic acid (R-SOH), sulfinic acid (R-SO2H), and ultimately sulfonic acid (R-SO3H). nih.govmdpi.com The formation of these oxidized species is often observed in biological systems as a consequence of oxidative stress. mdpi.com

Reactivity of the Thiol Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| S-Alkylation | R-X (alkyl halide), base | D-cysteinol thioether |

| Michael Addition | α,β-unsaturated carbonyl, base | Thioether adduct |

| Oxidation (mild) | Air, I2 | D-cysteinol disulfide |

Thioether Formation

The thiol group of (2R)-2-Amino-3-sulfanylpropan-1-OL is readily converted into a thioether (or sulfide) through S-alkylation. This reaction typically proceeds via a nucleophilic substitution mechanism (Sₙ2). masterorganicchemistry.com The thiol is first deprotonated by a suitable base to form the more nucleophilic thiolate anion. This anion then attacks an electrophilic carbon, such as that in an alkyl halide, to displace the leaving group and form the C-S bond of the thioether. masterorganicchemistry.comyoutube.com

The general scheme for this reaction is as follows:

Deprotonation: The thiol is treated with a base (e.g., sodium hydride, sodium hydroxide, or an alkoxide) to generate the thiolate. Thiols are generally more acidic than alcohols, facilitating this step. masterorganicchemistry.com

Nucleophilic Attack: The resulting thiolate anion attacks an alkyl halide (R-X, where X is Cl, Br, or I), forming the thioether and a halide salt. youtube.com

This process is a reliable method for introducing a variety of alkyl or aryl groups onto the sulfur atom, thereby modifying the compound's steric and electronic properties. The high nucleophilicity and lower basicity of the thiolate compared to an alkoxide minimize competing elimination (E2) reactions, leading to high yields of the desired thioether product. masterorganicchemistry.com Methodologies have been developed for the selective S-alkylation of cysteine-containing peptides, which are directly applicable to L-Cysteinol. researchgate.netnih.gov

| Reactant 1 | Reactant 2 (Electrophile) | Base | Product |

| This compound | Alkyl Halide (R-X) | Strong Base (e.g., NaH) | (2R)-2-Amino-3-(alkylsulfanyl)propan-1-ol |

| This compound | Benzyl Bromide | NaOH | (2R)-2-Amino-3-(benzylsulfanyl)propan-1-ol |

Disulfide Formation

One of the most characteristic reactions of thiols is their oxidation to form disulfides. In the case of this compound, two molecules can be oxidatively coupled to form the corresponding disulfide, L-Cystinol. This reaction involves the formation of a sulfur-sulfur (S-S) bond, also known as a disulfide bridge. youtube.com

This transformation is an oxidation reaction, as it involves the removal of hydrogen atoms from the thiol groups. youtube.com The process can be initiated by a variety of mild oxidizing agents, including oxygen (air), hydrogen peroxide, or iodine (I₂). masterorganicchemistry.comyoutube.com In biological systems, this reaction is often enzyme-catalyzed and is crucial for the structural stabilization of proteins through the cross-linking of cysteine residues. masterorganicchemistry.comyoutube.comyoutube.com The formation of the disulfide bond significantly alters the structure of the parent molecule, linking two monomers into a single dimeric species. The reverse reaction, the reduction of a disulfide back to two thiol groups, can be achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

| Starting Material (x2) | Oxidizing Agent | Product |

| This compound | O₂, H₂O₂, I₂ | L-Cystinol (Disulfide Dimer) |

Oxidation of the Thiol Moiety

Beyond the formation of disulfides, the sulfur atom in this compound can exist in several higher oxidation states. The thiol group can be progressively oxidized to sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and finally sulfonic acid (R-SO₃H). rsc.orgnih.gov

Sulfenic Acid (R-SOH): The initial two-electron oxidation of the thiol group, often by reagents like hydrogen peroxide, can yield a sulfenic acid. nih.gov These are often unstable intermediates.

Sulfinic Acid (R-SO₂H): Further oxidation of the sulfenic acid or more vigorous oxidation of the thiol leads to the formation of a sulfinic acid. Cysteine sulfinic acid is a known metabolite of cysteine oxidation. nih.gov

Sulfonic Acid (R-SO₃H): The most stable and highly oxidized state is the sulfonic acid, which results from strong oxidation conditions.

Studies on the electrooxidation of L-cysteine have proposed a complex mechanism involving intermediates such as sulfoxide (B87167) and sulfenic, sulfinic, and sulfonic acids. rsc.org The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions. For instance, oxidation of L-cysteine with tetraoxoiodate(VII) in an acidic medium has been studied, demonstrating a complex kinetic profile. researchgate.net

| Starting Material | Oxidizing Conditions | Product |

| This compound | Mild (e.g., H₂O₂) | (2R)-2-Amino-3-sulfenylpropan-1-ol |

| This compound | Moderate | (2R)-2-Amino-3-sulfinylpropan-1-ol |

| This compound | Strong | (2R)-2-Amino-3-sulfonylpropan-1-ol |

Cyclization and Heterocycle Formation

The presence of both an amino group and either a hydroxyl or thiol group on adjacent carbons allows this compound to serve as a precursor for the synthesis of five-membered heterocyclic rings, namely oxazolidines and thiazolidines.

Synthesis of Oxazolidines and Related Structures

Oxazolidines are five-membered heterocycles containing both oxygen and nitrogen. They are commonly synthesized through the condensation reaction of a 1,2-amino alcohol with an aldehyde or a ketone. wikipedia.orgnih.gov For this compound, the amino and hydroxyl groups can react with a carbonyl compound to form a substituted oxazolidine (B1195125) ring. The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of water. organic-chemistry.org

This reaction is often reversible and can be catalyzed by acid. wikipedia.orgorganic-chemistry.org The chirality of the original amino alcohol is retained in the product, making this a useful method for creating chiral oxazolidines, which can be used as chiral auxiliaries or as part of biologically active molecules. wikipedia.org An expedient method for converting aldehydes directly to oxazoles relies on the initial condensation with serine (an amino acid with a similar amino alcohol structure) to form an oxazolidine, which is then oxidized. organic-chemistry.org

| Amino Alcohol | Carbonyl Compound | Product |

| This compound | Formaldehyde | (4R)-4-(Sulfanylmethyl)oxazolidine |

| This compound | Acetone | (4R)-2,2-Dimethyl-4-(sulfanylmethyl)oxazolidine |

| This compound | Benzaldehyde | (4R)-2-Phenyl-4-(sulfanylmethyl)oxazolidine |

Thiazolidine (B150603) Derivatives

Analogous to oxazolidine formation, the amino and thiol groups of this compound can react with aldehydes or ketones to form thiazolidine rings. Thiazolidines are sulfur analogs of oxazolidines, containing a thioether and an amine on the 1 and 3 positions of a saturated five-membered ring. wikipedia.org

The synthesis of 1,3-thiazolidine-4-carboxylic acid derivatives from the reaction of L-cysteine with carbonyl compounds is a well-established process. nanobioletters.com This reaction involves the nucleophilic attack of the amine on the carbonyl to form an imine (or iminium ion), followed by the intramolecular cyclization via nucleophilic attack of the thiol group. nih.gov This process creates a new stereocenter at the C2 position of the thiazolidine ring, resulting in a mixture of diastereomers. nanobioletters.com

| Aminothiol | Carbonyl Compound | Product |

| This compound | Formaldehyde | (R)-4-(Hydroxymethyl)thiazolidine |

| This compound | Aromatic Aldehyde (Ar-CHO) | (R)-4-(Hydroxymethyl)-2-arylthiazolidine |

Diastereomer Formation for Separation and Analysis

The separation of a racemic mixture of enantiomers, a process known as chiral resolution, is a critical step in the synthesis of enantiomerically pure compounds. wikipedia.org A common and industrially viable method for resolving racemates is through the formation of diastereomeric salts. wikipedia.orgpharmtech.com

If this compound were part of a racemic mixture (containing both the 2R and 2S enantiomers), it could be resolved using this technique. The process involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (S)-mandelic acid. wikipedia.org This reaction forms a pair of diastereomeric salts:

((2R)-amine) • ((+)-acid)

((2S)-amine) • ((+)-acid)

Unlike enantiomers, which have identical physical properties, diastereomers have different properties, including solubility. pharmtech.com This difference allows for their separation by methods like fractional crystallization. wikipedia.orgrsc.org Once a diastereomeric salt is isolated in pure form, the chiral resolving agent can be removed by treatment with a base, yielding the enantiomerically pure amine. wikipedia.org Similarly, the basic amine group of L-Cysteinol can itself be used as a resolving agent for racemic acids. The choice of resolving agent and solvent is crucial for achieving efficient separation. veranova.comnih.gov

| Racemic Mixture | Chiral Resolving Agent | Separable Intermediates |

| (±)-2-Amino-3-sulfanylpropan-1-ol | L-(+)-Tartaric Acid | Diastereomeric salts with different solubilities |

| (±)-2-Amino-3-sulfanylpropan-1-ol | (S)-(-)-Mandelic Acid | Diastereomeric salts with different solubilities |

| Racemic Carboxylic Acid | This compound | Diastereomeric salts with different solubilities |

Advanced Analytical and Spectroscopic Characterization of 2r 2 Amino 3 Sulfanylpropan 1 Ol

Chromatographic Methods for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical in the characterization of chiral molecules. For (2R)-2-Amino-3-sulfanylpropan-1-ol, which contains a stereocenter at the second carbon, chromatographic techniques are indispensable for separating it from its (S)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For amino alcohols like this compound, several types of CSPs can be effective. Pirkle-type phases, such as the (R,R)-Whelk-O 1, are known to resolve a wide range of chiral compounds, including amino acid derivatives. nih.gov Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T) and polysaccharide-based columns (e.g., those derived from cellulose (B213188) or amylose) are also widely used for the enantioseparation of amino acids and related compounds. nih.govhplc.eu

A significant challenge with this compound is its lack of a strong chromophore, which makes detection by standard UV-Vis detectors difficult. To overcome this, pre-column derivatization is often employed. The primary amino group can be reacted with a chiral or achiral derivatizing agent that contains a UV-active moiety, such as a nitrobenzoyl or dansyl group. This not only enhances detectability but can also improve the chiral recognition on the CSP. cat-online.comdigitellinc.com For instance, derivatization with 4-fluoro-7-nitrobenzofurazan (B134193) has been successfully used for the analysis of cysteine enantiomers. nih.gov

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., (R,R)-Whelk-O 1, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of an alcohol (e.g., Methanol or Ethanol) and a buffered aqueous solution (e.g., 15 mM ammonium (B1175870) formate) nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | 20 - 40 °C |

| Detection | UV at a wavelength appropriate for the derivatizing agent (e.g., 254 nm) or Mass Spectrometry (MS) |

| Derivatization | Pre-column derivatization of the amino group (e.g., with N-succinimidyl-4-nitrophenylacetate) |

Capillary Gas Chromatography (GC) with Chiral Stationary Phases

Capillary Gas Chromatography (GC) on a chiral stationary phase is another highly effective method for determining enantiomeric purity. cat-online.com This technique offers very high resolution and sensitivity. nih.gov A prerequisite for GC analysis is that the analyte must be volatile and thermally stable. This compound is non-volatile due to its polar functional groups (hydroxyl, amino, and sulfanyl).

Therefore, derivatization is a mandatory step to convert the analyte into a volatile derivative. A common two-step procedure involves:

Esterification: This step is not applicable here as there is no carboxylic acid. Instead, the hydroxyl and sulfanyl (B85325) groups are typically derivatized, for example, through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Acylation: The amino group is acylated, often with trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). nih.gov

The resulting volatile derivative is then injected into the GC, which is equipped with a chiral capillary column. Cyclodextrin-based stationary phases (e.g., Chirasil-DEX) are frequently used for the enantiomeric separation of amino acid and amino alcohol derivatives. nih.gov

Table 2: Representative GC Method for Enantiomeric Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Chiral Capillary Column (e.g., Chirasil-DEX CB, 25 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 250 °C |

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 180 °C at 4 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | Silylation of OH/SH groups and acylation of the NH₂ group |

Spectroscopic Elucidation of Structure and Configuration

Spectroscopic methods are essential for confirming the molecular structure and stereochemistry of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful of these techniques for providing a detailed picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR are fundamental for structural verification, while 2D NMR techniques are used to piece together the complete structural puzzle. semanticscholar.orgnih.gov

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons. The chemical shifts are highly dependent on the electronic environment of each nucleus.

For this compound, the protons and carbons are designated as follows: HS-C³H₂-C²H(NH₂)-C¹H₂-OH.

¹H NMR: The protons on C¹ (adjacent to the electron-withdrawing oxygen atom) would appear downfield compared to a simple alkane. The proton on C² is coupled to protons on both C¹ and C³, resulting in a complex multiplet. The protons on C³ are adjacent to the sulfur atom.

¹³C NMR: The carbon atoms bonded to the heteroatoms (O, N, S) are deshielded and appear at higher chemical shifts. C¹ (bonded to OH) would be in the 60-70 ppm range. C² (bonded to NH₂) would be in the 50-60 ppm range, and C³ (bonded to SH) would be in the 25-35 ppm range. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in D₂O)

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

|---|---|---|---|---|

| 1 | -CH₂OH | ~3.7 - 3.9 | ~65 | Doublet of doublets (dd) |

| 2 | -CH(NH₂) | ~3.3 - 3.5 | ~56 | Multiplet (m) |

| 3 | -CH₂SH | ~2.8 - 3.0 | ~28 | Doublet of doublets (dd) |

Note: Chemical shifts are predictive and can vary based on solvent, pH, and temperature. The SH and OH proton signals may be broad or exchange with the solvent.

While 1D NMR spectra suggest the presence of certain functional groups, 2D NMR experiments are required to confirm the bonding network and spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. For this compound, COSY would show correlations between the protons on C¹ and the proton on C², and between the proton on C² and the protons on C³. This confirms the -CH₂(OH)-CH(NH₂)-CH₂(SH) backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum, allowing for unambiguous assignment of each CH, CH₂, and CH₃ group. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. This information is crucial for determining the preferred conformation of the molecule in solution.

Through the combined application of these advanced chromatographic and spectroscopic techniques, a comprehensive and unambiguous characterization of this compound can be achieved.

NMR for Absolute Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules, including the absolute configuration of chiral centers. For a molecule like this compound, specific NMR techniques can be employed. The use of chiral derivatizing agents (CDAs) is a common strategy. These reagents, such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid), react with the amino or hydroxyl groups of the analyte to form diastereomers. These diastereomers exhibit distinct chemical shifts in their ¹H and ¹³C NMR spectra, allowing for the determination of the absolute configuration of the chiral center.

Additionally, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, offering insights into the molecule's preferred conformation in solution.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Diastereomeric Derivative of this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C1 (CH₂OH) | Data not available | Data not available |

| C2 (CHNH₂) | Data not available | Data not available |

| C3 (CH₂SH) | Data not available | Data not available |

| H (C1) | Data not available | |

| H (C2) | Data not available | |

| H (C3) | Data not available | |

| H (NH₂) | Data not available | |

| H (OH) | Data not available | |

| H (SH) | Data not available |

No specific experimental NMR data for this compound or its derivatives were found in the performed searches.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would typically be used to generate the molecular ion. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to produce a characteristic pattern of product ions. The analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

Table 2: Predicted Fragmentation Pattern for this compound in Mass Spectrometry

| Fragment Ion | Predicted m/z | Structure of Fragment |

| [M+H]⁺ | 108.0532 | C₃H₁₀NOS⁺ |

| [M-H₂O+H]⁺ | 90.0426 | C₃H₈NS⁺ |

| [M-CH₂SH+H]⁺ | 61.0447 | C₂H₇NO⁺ |

These are predicted values. No specific experimental mass spectrometry data for this compound were found in the performed searches.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. For this compound, these techniques would be used to identify the characteristic stretching and bending vibrations of the O-H (alcohol), N-H (amine), S-H (thiol), and C-H bonds. The presence of these functional groups would be confirmed by specific absorption or scattering bands in the spectra. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | IR, Raman | Data not available |

| N-H stretch (amine) | IR, Raman | Data not available |

| S-H stretch (thiol) | IR, Raman | Data not available |

| C-H stretch | IR, Raman | Data not available |

| C-O stretch | IR | Data not available |

| C-N stretch | IR | Data not available |

| C-S stretch | Raman | Data not available |

No specific experimental IR or Raman spectra for this compound were found in the performed searches.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are essential for determining the stereochemistry and conformational properties of chiral compounds. For this compound, ORD measures the change in optical rotation as a function of wavelength, while CD measures the difference in absorption of left- and right-circularly polarized light. The resulting spectra, particularly the sign and intensity of the Cotton effects, are characteristic of the molecule's absolute configuration and can be used for its confirmation.

Table 4: Chiroptical Properties of this compound

| Technique | Parameter | Value | Solvent/Conditions |

| Optical Rotation | Specific Rotation [α] | Data not available | Data not available |

| Circular Dichroism | Molar Ellipticity [θ] | Data not available | Data not available |

No specific experimental ORD or CD data for this compound were found in the performed searches.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral center through anomalous dispersion effects. The resulting crystal structure would offer an unambiguous confirmation of the molecule's stereochemistry and provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 5: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Z (molecules per unit cell) | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

No crystallographic data for this compound were found in the performed searches.

Computational and Theoretical Studies on 2r 2 Amino 3 Sulfanylpropan 1 Ol

Conformational Analysis and Energy Landscapes

The conformational flexibility of (2R)-2-Amino-3-sulfanylpropan-1-ol is a critical determinant of its physical, chemical, and biological properties. Theoretical studies, primarily employing quantum mechanical methods, are instrumental in mapping its potential energy surface and identifying stable conformers.

Conformational analysis of similar molecules, such as N-acetyl-L-cysteine-N-methylamide, has been exhaustively performed using ab initio (Hartree-Fock) and Density Functional Theory (DFT) methods. nih.gov For instance, studies on N-acetyl-L-cysteine-N-methylamide have revealed a multitude of stable conformers, with initial predictions of 81 structures, of which 47 were optimized at a higher level of theory. nih.gov These studies highlight the complexity of the conformational space even for relatively small molecules.

For this compound, the key dihedral angles determining its conformation are around the Cα-Cβ bond, the C-S bond, the C-O bond, and the C-N bond. The relative energies of different conformers are influenced by a delicate balance of intramolecular hydrogen bonding, steric hindrance, and torsional strain. For example, hydrogen bonds can form between the amino group, the hydroxyl group, and the sulfanyl (B85325) group, leading to various cyclic-like structures of lower energy.

A systematic conformational search for the related amino acid cysteine, using methods like MP2/aug-cc-pVDZ, has identified as many as 85 stable neutral conformers. u-szeged.hu This underscores the rich conformational landscape that can be expected for this compound. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics based on their computed free energies.

Table 1: Representative Dihedral Angles and Relative Energies of Postulated Conformers of this compound

| Conformer | Dihedral Angle 1 (H-S-C-C) (°) | Dihedral Angle 2 (S-C-C-N) (°) | Dihedral Angle 3 (S-C-C-O) (°) | Relative Energy (kcal/mol) |

| A | 60 | 60 | -60 | 0.00 |

| B | 180 | 60 | -60 | 1.25 |

| C | -60 | 180 | 60 | 2.50 |

| D | 60 | -60 | 180 | 3.10 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values found in conformational analyses of similar molecules.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and reactivity of this compound. Methods such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d)) are commonly employed to compute a range of molecular properties. nih.govnih.gov

These calculations can provide insights into the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. acs.org A smaller gap suggests higher reactivity. For this compound, the lone pairs on the sulfur, nitrogen, and oxygen atoms are expected to significantly contribute to the HOMO, making these sites susceptible to electrophilic attack.

Various molecular descriptors related to reactivity can be calculated, including:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released upon adding an electron.

Electronegativity: A measure of the ability of the molecule to attract electrons.

Chemical Hardness: A measure of resistance to change in electron distribution. nih.gov

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.8 D |

| Ionization Potential | 8.9 eV |

| Electron Affinity | 0.5 eV |

Note: These values are illustrative and would be obtained from specific quantum chemical calculations.

Theoretical Studies on Reaction Mechanisms in its Synthesis and Transformations

Theoretical chemistry plays a significant role in understanding the mechanisms of chemical reactions, including the synthesis and transformations of this compound. By modeling the reaction pathways, transition states, and intermediates, researchers can gain a deeper understanding of the reaction kinetics and thermodynamics.

The synthesis of related compounds often provides a basis for mechanistic studies. For example, the synthesis of peptides containing 3-fluorodehydroalanine from serine has been investigated, with proposed mechanisms involving a fluoro-Pummerer rearrangement. nih.gov Computational studies can be used to calculate the activation energies for such reaction steps, helping to validate proposed mechanisms.

For the synthesis of this compound, which can be envisioned to start from L-serine or a related precursor, theoretical studies could elucidate the stereochemical outcomes and the role of different reagents and catalysts. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can be employed to model enzymatic reactions or reactions in complex solvent environments. u-tokyo.ac.jp

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in various environments, such as in aqueous solution or interacting with biological macromolecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the system's evolution over time. researchgate.net

From these trajectories, a wealth of information can be extracted, including:

Conformational Dynamics: Observing transitions between different conformational states and their timescales.

Solvation Structure: Analyzing the arrangement of solvent molecules (e.g., water) around the solute and the nature of solute-solvent interactions.

Hydrogen Bonding Dynamics: Investigating the formation and breaking of intramolecular and intermolecular hydrogen bonds.

Binding to Proteins: When studying the interaction with a biological target, MD simulations can reveal the binding mode, stability of the complex, and key intermolecular interactions. acs.orgresearchgate.net

For instance, MD simulations of cysteine proteases and their inhibitors have been widely used to understand the binding mechanisms and to aid in the design of new therapeutic agents. nih.gov Similar approaches could be applied to study the interactions of this compound with its potential biological targets.

Applications of 2r 2 Amino 3 Sulfanylpropan 1 Ol in Asymmetric Synthesis

Role as a Chiral Building Block

A chiral building block is a pre-existing enantiomerically pure compound that is incorporated into a larger molecule, thereby transferring its stereochemical information.

In the Construction of Stereochemically Defined Organic Molecules

There is limited specific information available in the scientific literature detailing the direct use of (2R)-2-amino-3-sulfanylpropan-1-ol as a chiral building block for the synthesis of complex, stereochemically defined organic molecules. While its structure is analogous to other well-utilized chiral building blocks like amino acids and other amino alcohols, its specific applications in this context are not prominently reported.

Precursor for Chiral Auxiliaries and Ligands

Theoretically, this compound is an ideal precursor for a variety of chiral auxiliaries and ligands due to its vicinal amino and alcohol groups, along with the thiol functionality. These groups can be readily cyclized or modified to create rigid, sterically defined environments necessary for inducing asymmetry in chemical reactions.

However, a thorough search of the literature does not yield specific, widely adopted chiral auxiliaries or ligands derived directly from this compound. While the synthesis of thiazolidine-based ligands from related cysteine derivatives is known, the direct lineage from D-cysteinol for mainstream asymmetric catalysis is not clearly established.

Utility in Enantioselective Transformations

Enantioselective transformations are chemical reactions that preferentially produce one enantiomer of a chiral product. This is often achieved through the use of chiral catalysts or auxiliaries. Given the lack of specific information on ligands and auxiliaries derived from this compound, the following sections will discuss the potential applications in a more general context, highlighting where such a compound could theoretically be applied.

Asymmetric Reduction Reactions

Catalysts for asymmetric reductions, particularly of ketones and imines, are often based on chiral β-amino alcohols. These ligands can coordinate to a metal center (e.g., ruthenium, rhodium, iridium) to create a chiral environment that directs the delivery of a hydride to one face of the prochiral substrate.

No specific examples of catalysts derived from this compound for asymmetric reduction reactions are prominently featured in the literature. Research in this area tends to focus on more established ligands.

Asymmetric Carbon-Carbon Bond Formations (e.g., Aldol (B89426), Diels-Alder)

Asymmetric aldol and Diels-Alder reactions are powerful methods for constructing complex carbon skeletons with high stereocontrol. These reactions often employ chiral auxiliaries attached to one of the reactants to direct the approach of the other.

Again, the scientific literature does not provide specific examples of chiral auxiliaries derived from this compound being used in asymmetric aldol or Diels-Alder reactions. The field is dominated by well-established auxiliaries such as Evans oxazolidinones and Oppolzer's sultams.

Asymmetric Addition Reactions

Asymmetric addition reactions, such as the addition of organometallic reagents to aldehydes or the conjugate addition to α,β-unsaturated compounds, are fundamental transformations in organic synthesis. Chiral ligands are crucial for achieving high enantioselectivity in these reactions.

There is a lack of specific reports on the use of catalysts or auxiliaries derived from this compound for asymmetric addition reactions. The development of new ligands for these transformations is an active area of research, but D-cysteinol-based systems have not been a major focus to date.

Applications of 2r 2 Amino 3 Sulfanylpropan 1 Ol in Materials Science

Incorporation into Chiral Polymeric Architectures

The integration of chiral units like L-cysteinol into polymer backbones is a powerful strategy for creating materials with ordered, helical structures that can exhibit unique optical and recognition properties. The reactive amine and hydroxyl groups of L-cysteinol serve as ideal handles for polymerization reactions, while the thiol group can be preserved for post-polymerization modification or to introduce specific functionalities.

Research has demonstrated the synthesis of novel, optically active aromatic polyamides through the polycondensation of L-cysteine-based diacids with various aromatic diamines. mui.ac.irresearchgate.net This approach can be logically extended to L-cysteinol, where its amine and hydroxyl groups could react with diacyl chlorides or dicarboxylic acids to form chiral polyesters or polyamides. The resulting polymers would possess inherent chirality, influencing their secondary structure and macroscopic properties. For instance, these chiral polymers could adopt helical conformations in solution, a characteristic that is crucial for applications in chiral recognition and catalysis.

A summary of representative chiral polymers synthesized from L-cysteine derivatives, which serves as a model for L-cysteinol applications, is presented below:

| Polymer Type | Monomers | Synthesis Method | Key Findings |

| Aromatic Polyamides | L-cysteine-based diacid, aromatic diamines | Polycondensation | Good yields, high thermal stability. mui.ac.irresearchgate.net |

| Polyaminothiazoles | Resin-bound chiral polyamines, Fmoc-isothiocyanates, α-halogenoketones | Solid-phase synthesis | Highly diversified chiral structures in good yield and purity. nih.gov |

| Poly(L-cysteine) | L-cysteine N-carboxyanhydride | Ring-opening polymerization | Allows for strict control of molecular architecture and formation of block copolymers. nih.gov |

The synthesis of such polymers often involves techniques like direct polycondensation or solid-phase synthesis, which allow for the creation of well-defined, high-molecular-weight architectures. mui.ac.irresearchgate.netnih.gov The incorporation of the rigid, chiral L-cysteinol unit can lead to polymers with enhanced thermal stability and specific morphological characteristics, such as amorphous or nanostructured domains. researchgate.net

Surface Functionalization for Chirality-Dependent Interactions

The thiol group of (2R)-2-Amino-3-sulfanylpropan-1-OL provides a robust anchor for its immobilization onto various surfaces, particularly noble metals like gold and silver, as well as silica (B1680970). This surface functionalization creates chiral interfaces capable of stereoselective interactions with other molecules, a principle of fundamental importance in sensing, catalysis, and biomedical applications.

Studies on L-cysteine-modified surfaces have shown that the chirality of the immobilized molecule can profoundly influence interactions with its environment. For example, L-cysteine self-assembled on a gold electrode has been used for the enantioselective recognition of mandelic acid enantiomers in the presence of zinc ions. researchgate.net This recognition is based on the selective formation of a ternary complex between the surface-bound cysteine, the metal ion, and one of the enantiomers of mandelic acid. A similar principle can be applied using L-cysteinol, where its chiral environment would favor binding to one enantiomer over the other, leading to a detectable signal change.

Furthermore, the functionalization of silica nanoparticles with cysteine has been shown to create a zwitterionic surface that exhibits excellent resistance to biofouling. nih.gov These cysteine-functionalized nanoparticles demonstrated remarkable stability in high-salt solutions and human serum, preventing protein adsorption and aggregation. nih.gov L-cysteinol, with its additional hydroxyl group, could offer even greater hydrophilicity and antifouling properties, making it an attractive candidate for modifying biomedical implants and drug delivery systems.

The table below summarizes key findings from studies on surface functionalization using L-cysteine, which are directly relevant to the potential applications of L-cysteinol.

| Surface | Functionalizing Agent | Application | Key Findings |

| Gold Electrode | L-cysteine | Enantioselective recognition of mandelic acid | Selective formation of a complex with one enantiomer in the presence of Zn(II) ions. researchgate.net |

| Silver Nanoparticles | L-cysteine | Chiral sensing platform | Strong circular dichroism responses due to ordered arrangements of chiral molecules on the nanoparticle surface. mdpi.com |

| Silica Nanoparticles | L-cysteine | Low-fouling zwitterionic surfaces | Excellent stability in salt and protein solutions, and long-term stability in human serum. nih.gov |

| Graphene Oxide | L-cysteine | Chiral selective separation membrane | The modified membrane showed good separation performance for alanine, threonine, and tyrosine racemates. nih.gov |

Development of Chiral Stationary Phases for Analytical Separations

The separation of enantiomers is a critical task in the pharmaceutical, chemical, and food industries. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most powerful techniques for achieving this. This compound and its derivatives are excellent candidates for the development of novel CSPs due to their inherent chirality and multiple functional groups that can engage in various intermolecular interactions.

The principle behind chiral recognition on a CSP involves the formation of transient diastereomeric complexes between the chiral selector (the immobilized chiral molecule) and the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times and, thus, separation. L-cysteine derivatives have been successfully employed as chiral selectors in both HPLC and capillary electrochromatography (CEC).

For instance, S-trityl-(R)-cysteine has been used to create a dynamically coated chiral ligand-exchange stationary phase that is highly effective for the separation of underivatized amino acids. nih.gov In this system, a copper(II) ion mediates the interaction between the chiral selector and the amino acid enantiomers. Similarly, a chiral metal-organic framework (MOF) modified with L-cysteine (L-Cys-PCN-222) has been used as a stationary phase in CEC to separate a wide range of chiral compounds, including amino acids and pesticides. nih.gov

The versatility of L-cysteinol, with its additional hydroxyl group, opens up possibilities for creating CSPs with unique selectivity. The hydroxyl group can participate in hydrogen bonding interactions, providing an additional mechanism for chiral discrimination alongside the interactions involving the amine and thiol groups.

The following table presents examples of chiral stationary phases developed using L-cysteine derivatives, highlighting their performance in enantioselective separations.

| Chiral Selector | Chromatographic Technique | Separated Analytes | Key Performance Metrics |

| S-trityl-(R)-cysteine | HPLC (Ligand-Exchange) | Underivatized amino acids | Highly effective for both analytical and preparative-scale separations. nih.gov |

| L-Cys-PCN-222 | Capillary Electrochromatography | Amino acids, pesticides, fluoroquinolones | Achieved enantioseparation of 17 different chiral compounds. nih.gov |

| N-R-mandelyl-L-cysteine | HPLC (Precolumn Derivatization) | α-amino acids | Highly fluorescent derivatives allowing for sensitive detection. researchgate.net |

| Teicoplanin (macrocyclic glycopeptide) | HPLC | Underivatized amino acids | Successful resolution of a majority of common amino acids. sigmaaldrich.com |

Applications of 2r 2 Amino 3 Sulfanylpropan 1 Ol in Catalysis

Design and Synthesis of Chiral Catalysts and Ligands: A Theoretical Landscape

The molecular architecture of (2R)-2-Amino-3-sulfanylpropan-1-OL offers several potential avenues for its incorporation into catalytically active species. The presence of nitrogen, oxygen, and sulfur atoms provides multiple coordination sites for metal centers, suggesting its utility in the synthesis of chiral ligands for metal-catalyzed reactions.

Theoretically, the amino and alcohol functionalities could be readily modified to create a diverse library of ligands. For instance, the amine group could be derivatized to form amides, sulfonamides, or Schiff bases, while the hydroxyl group could be converted to ethers or esters. These modifications would allow for the fine-tuning of the steric and electronic properties of the resulting ligands, a crucial aspect in the optimization of catalyst performance. The thiol group adds another layer of potential, as sulfur-containing ligands are known to be effective in various catalytic transformations.

Despite these theoretical possibilities, a survey of chemical databases and scholarly articles does not yield specific examples of chiral catalysts or ligands that have been synthesized from this compound.

Use in Metal-Catalyzed Asymmetric Reactions: An Open Field of Inquiry

The development of chiral ligands is paramount for advancements in metal-catalyzed asymmetric synthesis, a powerful tool for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. Given the structural features of this compound, ligands derived from it could potentially be effective in a range of metal-catalyzed reactions, including:

Asymmetric Hydrogenation: The bifunctional nature of the molecule could lead to the formation of pincer-type ligands that are often highly effective in hydrogenation reactions.

Asymmetric C-C Bond Forming Reactions: Ligands possessing both soft (sulfur) and hard (nitrogen, oxygen) donor atoms can be advantageous in reactions such as allylic alkylations and Michael additions.

Asymmetric Transfer Hydrogenation: The amino alcohol moiety is a common structural motif in ligands for this class of reactions.

However, at present, there are no documented studies detailing the application of catalysts derived from this compound in any of these or other metal-catalyzed asymmetric reactions. The performance of such catalysts in terms of yield, enantioselectivity, and substrate scope remains an open and unexplored area of research.

Q & A

Q. What are the established synthetic routes for (2R)-2-Amino-3-sulfanylpropan-1-OL, and how can stereochemical purity be ensured?

Methodological Answer:

- The compound can be synthesized via stereoselective alkylation of chiral precursors. For example, (2R)-configured amino alcohols are often synthesized by reducing enantiomerically enriched amino ketones using chiral catalysts or enzymes to retain stereochemical integrity .

- Purification via recrystallization or chiral chromatography (e.g., using cellulose-based columns) is critical to isolate the (2R)-enantiomer. Confirmation of enantiomeric excess (>99% e.e.) requires polarimetry or chiral HPLC coupled with mass spectrometry .

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR (e.g., 500 MHz in CDCl) can resolve stereochemical features, such as coupling constants ( for fluorinated analogs) and diastereotopic proton splitting .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, while LC-MS monitors purity during synthesis .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated in related amino alcohols using SHELXTL software .

Q. How can researchers address instability of this compound during storage?

Methodological Answer:

- Store under inert gas (N or Ar) at -20°C to prevent oxidation of the sulfanyl group.

- Use stabilizers like EDTA to chelate trace metal catalysts that promote degradation. Safety data sheets recommend avoiding exposure to humidity and light .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- The (2R)-configuration creates a steric hindrance that favors axial attack in SN2 mechanisms, as shown in analogous (2R)-amino propanol derivatives .

- Computational modeling (e.g., DFT calculations) predicts transition-state geometries, while kinetic studies using stopped-flow techniques quantify enantiomer-specific reaction rates .

Q. What strategies resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?

Methodological Answer:

Q. How can in silico methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes in sulfur metabolism) based on crystal structures from the PDB .

- QSAR Modeling : Train models on datasets of analogous amino alcohols to correlate substituent effects (e.g., logP, H-bond donors) with activity .

Q. What are the key degradation products of this compound under oxidative conditions, and how are they characterized?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.